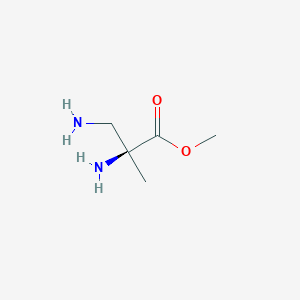
2,3-Diamino-2-methyl-propanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-2-methyl-propanoic acid methyl ester, also known as L-2,3-diaminopropionic acid (L-DAP), is a non-proteinogenic amino acid that is commonly found in a variety of organisms. L-DAP has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of L-DAP is not fully understood, but it is thought to act as a neurotransmitter and modulator of glutamate receptors in the brain. L-DAP has also been shown to have antioxidant properties and may protect cells against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
L-DAP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of glutamate excitotoxicity, and the induction of antioxidant enzymes. L-DAP has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-DAP in lab experiments is its versatility and wide range of potential applications. L-DAP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using L-DAP is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on L-DAP, including the development of new drugs for the treatment of neurodegenerative diseases, the optimization of L-DAP synthesis methods, and the exploration of L-DAP's potential applications in materials science and biotechnology. Further research is also needed to fully understand the mechanism of action of L-DAP and its potential side effects.
Métodos De Síntesis
L-DAP can be synthesized through a variety of methods, including chemical synthesis and enzymatic processes. Chemical synthesis involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia and hydrogen gas, while enzymatic processes involve the use of enzymes such as L-threonine aldolase.
Aplicaciones Científicas De Investigación
L-DAP has been widely studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, L-DAP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, L-DAP has been shown to improve plant growth and yield, and may be useful in the development of new crop varieties. In biotechnology, L-DAP has been used as a building block in the synthesis of novel materials and biomolecules.
Propiedades
Número CAS |
190393-73-8 |
|---|---|
Nombre del producto |
2,3-Diamino-2-methyl-propanoic acid methyl ester |
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
methyl (2S)-2,3-diamino-2-methylpropanoate |
InChI |
InChI=1S/C5H12N2O2/c1-5(7,3-6)4(8)9-2/h3,6-7H2,1-2H3/t5-/m0/s1 |
Clave InChI |
PVGQUBKVBPGUPH-YFKPBYRVSA-N |
SMILES isomérico |
C[C@](CN)(C(=O)OC)N |
SMILES |
CC(CN)(C(=O)OC)N |
SMILES canónico |
CC(CN)(C(=O)OC)N |
Sinónimos |
L-Alanine, 3-amino-2-methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




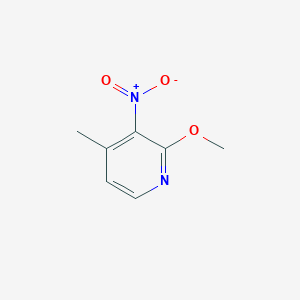
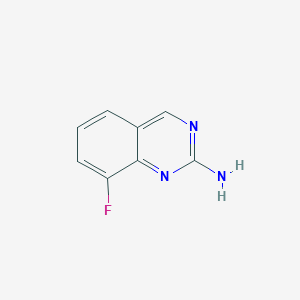
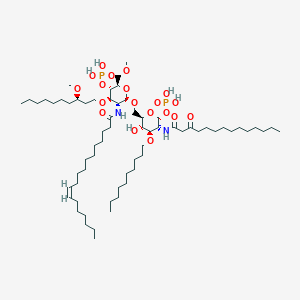

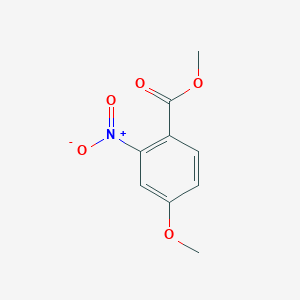
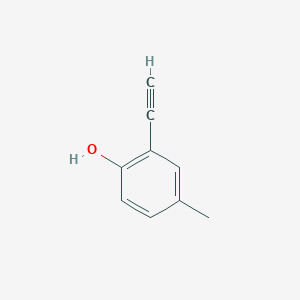
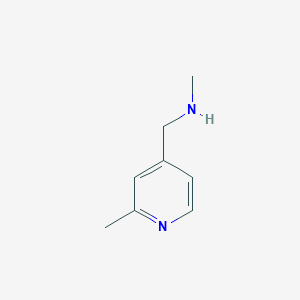
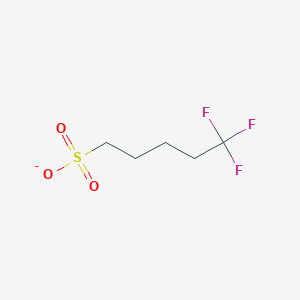


![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
